molecular formula C13H10BrClN6O2S B13917289 N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide

Cat. No.: B13917289
M. Wt: 429.68 g/mol
InChI Key: LMGCWSDQQHWACW-UHFFFAOYSA-N
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Description

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is an organic compound that features a quinoxaline core substituted with a methanesulfonamide group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The amino group on the pyrimidine ring can participate in coupling reactions with carboxylic acids or esters to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base like triethylamine.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.

    Coupling Reactions: Products include amide derivatives formed by coupling the amino group with carboxylic acids or esters.

Mechanism of Action

The mechanism of action of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is unique due to its combination of a quinoxaline core and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H10BrClN6O2S

Molecular Weight

429.68 g/mol

IUPAC Name

N-[6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl]methanesulfonamide

InChI

InChI=1S/C13H10BrClN6O2S/c1-24(22,23)21-11-9(3-2-8-10(11)17-5-4-16-8)19-12-7(14)6-18-13(15)20-12/h2-6,21H,1H3,(H,18,19,20)

InChI Key

LMGCWSDQQHWACW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl

Origin of Product

United States

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